Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring contribute to its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- 4-(Trifluoromethyl)benzylamine
- Ethyl (4-trifluoromethylbenzoyl)acetate
Uniqueness
Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate is unique due to its combination of a trifluoromethyl group, piperidine ring, and benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H24F3N3O2S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 4-[[4-[3-(trifluoromethyl)anilino]piperidine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C22H24F3N3O2S/c1-2-30-20(29)15-6-8-17(9-7-15)27-21(31)28-12-10-18(11-13-28)26-19-5-3-4-16(14-19)22(23,24)25/h3-9,14,18,26H,2,10-13H2,1H3,(H,27,31) |
InChI Key |
QBMBRSFLCARSOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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